molecular formula C9H14O4 B1323384 Methyl 3-oxo-2-propionylpentanoate CAS No. 158511-22-9

Methyl 3-oxo-2-propionylpentanoate

Cat. No.: B1323384
CAS No.: 158511-22-9
M. Wt: 186.2 g/mol
InChI Key: VGOJPTQLMHDUJI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-propionylpentanoate is an organic compound with the molecular formula C9H14O4. It is a ketone ester that is used in various chemical reactions and research applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-2-propionylpentanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and methyl propionate in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2-propionylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Methyl 3-oxo-2-propionylpentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-propionylpentanoate involves its reactivity as a ketone ester. The compound can participate in various chemical reactions through its carbonyl and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Molecular Targets and Pathways:

    Carbonyl Group: The carbonyl group in this compound is a key site for nucleophilic attack, facilitating various chemical transformations.

    Ester Group: The ester group can undergo hydrolysis or transesterification reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Methyl 3-oxo-2-propionylpentanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Another ketone ester used in organic synthesis, but with different reactivity and applications.

    Methyl acetoacetate: Similar in structure but with variations in reactivity and synthetic utility.

    Methyl 3-oxo-2-butylpentanoate: A related compound with a different alkyl group, leading to distinct chemical properties and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-oxo-2-propanoylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJPTQLMHDUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618663
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158511-22-9
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.5 g (50 mmol) of methyl propionyl acetate in 100 mL of ether was treated with 1.19 g (50 mmol) of sodium hydride and the mixture was stirred for 2 hours. The mixture was then cooled to 5° C. and 6.93 g (6.51 mL. 75 mmol) of propionyl chloride was added dropwise over 5 minutes. The reaction mixture was stirred overnight at room temperature and then poured into cold water. This mixture was acidified with sulfuric acid and the product was extracted into ether, washed with water and dried. Evaporation gave the desired product, sufficiently pure for use in the following reaction, in 88% yield. 1H-NMR (CDCl3) δ1.08 (6H, t, J=7), 2.58 (4H, q, J=7), 3.66 (1H, s), 3.74 (3H, s).
[Compound]
Name
methyl propionyl acetate
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6.5 g
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1.19 g
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6.51 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5.21 g=5.02 ml (39.2 mmol) of 3-oxo-pentanoic acid methyl ester were dissolved in 30 ml of CH2Cl2, the solution was cooled to 2° C. and 3.81 g (39.2 mmol) of anhydrous magnesium chloride were added in small portions. Then, 6.21 g=6.34 ml (78.4 mmol) of pyridine were added to this suspension between 2° C. and 5° C., followed by 3.89 g=3.67 ml (41.2 mmol) of propionyl chloride. The reaction mixture was warmed up to RT and 1 hour later poured into crashed ice, acidified with HCl (25%) to pH 1-2 and extracted twice with Et2O. The organic phases were dried over magnesium sulfate, filtered and evaporated to give 7.62 g of title compound as light yellow oil. MS: 185.1 ([M−H]−).
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5.02 mL
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30 mL
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3.81 g
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6.34 mL
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3.67 mL
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